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Compound of Interest

Compound Name: 4-lodo-2-methylaniline

Cat. No.: B078855

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data for the compound 4-lodo-2-methylaniline
(CAS No. 13194-68-8). The information is intended for researchers, scientists, and
professionals in drug development and chemical synthesis, offering a detailed look at its
structural characterization.

Core Spectroscopic Data

The following sections present the key spectroscopic data for 4-lodo-2-methylaniline. While
direct experimental spectra are not publicly available in spectral databases, the data presented
is based on predictive models and analysis of closely related compounds, such as 4-
iodoaniline and other substituted anilines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework
of a molecule. The predicted chemical shifts for 4-lodo-2-methylaniline in a deuterated
chloroform (CDCIs) solvent are detailed below.

IH NMR (Proton NMR) Data (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.45 d 1H Ar-H (H5)
~7.35 dd 1H Ar-H (H3)
~6.50 d 1H Ar-H (H6)
~3.70 s (br) 2H -NH2
~2.15 S 3H -CHs

13C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (6) ppm Assignment
~145.0 C-NHz (C1)
~138.0 C-1 (C4)
~132.0 Ar-CH (C5)
~130.0 Ar-CH (C3)
~120.0 C-CHs (C2)
~115.0 Ar-CH (C6)
~17.0 -CHs

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule. The predicted
characteristic absorption bands for 4-lodo-2-methylaniline are based on the known spectrum
of 4-iodoaniline and typical frequencies for the methyl group.[1]

Predicted IR Absorption Bands

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b078855?utm_src=pdf-body
https://www.researchgate.net/figure/Fig-S2-IR-spectrum-for-4-iodoaniline_fig2_272220730
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Functional Group

Wavenumber (cm~12) Intensity .
Assignment
) N-H stretch (asymmetric) of -
3400 - 3500 Medium
NHz
) N-H stretch (symmetric) of -
3300 - 3400 Medium
NH2
3000 - 3100 Medium-Weak Aromatic C-H stretch
2850 - 2960 Medium-Weak Aliphatic C-H stretch (-CHs)
1600 - 1650 Strong N-H bend (scissoring) of -NH2
1450 - 1550 Medium-Strong Aromatic C=C stretch
1250 - 1350 Medium Aromatic C-N stretch
~800 Strong C-H out-of-plane bend
500 - 600 Medium-Weak C-I stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. The monoisotopic mass of 4-lodo-2-methylaniline is 232.97015 Da.[2]

Predicted Mass Spectrometry Data

m/z (mass-to-charge ratio)  lon/Fragment Notes

233.97743 [M+H]* Protonated molecular ion
232.96960 [M]* Molecular ion

255.95937 [M+Na]* Sodium adduct

217.9 [M-CHs]* Loss of a methyl radical
106.0 [M-]* Loss of an iodine radical
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Experimental Workflows and Protocols

The following diagrams and protocols outline the standard procedures for obtaining the

spectroscopic data described above.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a chemical compound like 4-lodo-2-
methylaniline involves sample preparation, data acquisition, and subsequent data processing

and interpretation.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.

© 2025 BenchChem. All rights reserved. 5/9

Tech Support


https://www.benchchem.com/product/b078855?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
 Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e Sample Preparation:

o Accurately weigh 5-10 mg of 4-lodo-2-methylaniline for tH NMR or 20-50 mg for 13C
NMR.

o Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCIs)
in a clean vial. Tetramethylsilane (TMS) is typically added as an internal standard.

o Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.
o Data Acquisition:

o Insert the NMR tube into the spectrometer.

o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity and resolution.

o For 'H NMR, acquire the spectrum using a standard pulse sequence with a sufficient
number of scans to obtain a good signal-to-noise ratio.

o For 3C NMR, use a proton-decoupled pulse sequence and acquire a larger number of
scans.

o Data Processing: Apply a Fourier transform to the raw data, followed by phase and baseline
correction. Integrate the peaks in the *H NMR spectrum and identify the chemical shifts in
both *H and 13C spectra relative to TMS.

2. Infrared (IR) Spectroscopy
 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

e Sample Preparation (Thin Solid Film Method):
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o Dissolve a small amount (a few milligrams) of 4-lodo-2-methylaniline in a volatile organic
solvent like dichloromethane or acetone.[3]

o Place a drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).[3]

o Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the
plate.[3]

Data Acquisition:

[e]

Place the salt plate in the sample holder of the FTIR spectrometer.

o

Record a background spectrum of the empty sample holder or a clean salt plate.

[¢]

Record the sample spectrum over a range of 4000-400 cm™1,

o

The instrument software will automatically subtract the background spectrum from the
sample spectrum.

Data Processing: Identify the wavenumbers of the major absorption peaks and assign them
to the corresponding functional groups.

. Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for
sample introduction.

Sample Preparation:

o Prepare a dilute solution of 4-lodo-2-methylaniline (e.g., 1 mg/mL) in a volatile organic
solvent such as methanol or acetonitrile.

o Further dilute this stock solution to a final concentration suitable for the instrument (e.g., 1-
10 pg/mL).

Data Acquisition:
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o Introduce the sample into the ion source. For a volatile compound like this, GC
introduction is common.

o lonize the sample molecules. Electron lonization (El) at 70 eV is a standard method that
causes fragmentation, providing structural information.

o The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.

The detector records the abundance of each ion.

o

o Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak
(M%) and the major fragment ions. The fragmentation pattern can then be used to confirm the
structure of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b078855?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Fig-S2-IR-spectrum-for-4-iodoaniline_fig2_272220730
https://pubchemlite.lcsb.uni.lu/e/compound/83221
https://dev.spectrabase.com/compound/7BETQTIU7dD
https://www.benchchem.com/product/b078855#spectroscopic-data-of-4-iodo-2-methylaniline-nmr-ir-ms
https://www.benchchem.com/product/b078855#spectroscopic-data-of-4-iodo-2-methylaniline-nmr-ir-ms
https://www.benchchem.com/product/b078855#spectroscopic-data-of-4-iodo-2-methylaniline-nmr-ir-ms
https://www.benchchem.com/product/b078855#spectroscopic-data-of-4-iodo-2-methylaniline-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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